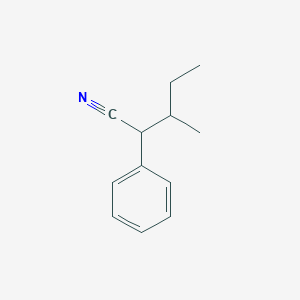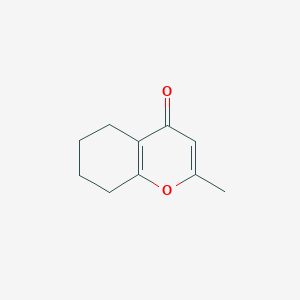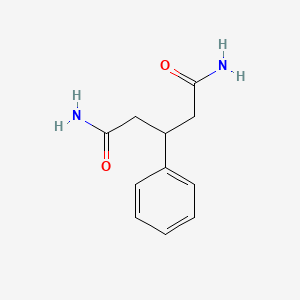
Pentanediamide, 3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanediamide, 3-phenyl-: is an organic compound characterized by the presence of a phenyl group attached to the third carbon of a pentanediamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pentanediamide, 3-phenyl- typically involves the reaction of a phenyl-substituted amine with a pentanediamide precursor. One common method includes the use of diethylene glycol, which is oxidized to prepare diglycolic acid. This acid is then converted into diglycolic anhydride by dehydration. The anhydride reacts with a diamine to give a mono-substituted product, which is further reacted with a phenyl-substituted amine to yield pentanediamide, 3-phenyl- .
Industrial Production Methods: Industrial production of pentanediamide, 3-phenyl- may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Pentanediamide, 3-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Applications De Recherche Scientifique
Pentanediamide, 3-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism by which pentanediamide, 3-phenyl- exerts its effects involves interactions with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
- N,N,N’,N’-tetra-butyl-3-oxa-pentanediamide
- N,N,N’,N’-tetra-(2-methylpropyl)-3-oxa-pentanediamide
- N,N,N’,N’-tetra-hexyl-3-oxa-pentanediamide
- N,N,N’,N’-tetra-(2-ethylhexyl)-3-oxa-pentanediamide
Uniqueness: Pentanediamide, 3-phenyl- is unique due to the presence of the phenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other pentanediamide derivatives, which may have different substituents and therefore different chemical behaviors.
Propriétés
Numéro CAS |
78533-83-2 |
|---|---|
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
3-phenylpentanediamide |
InChI |
InChI=1S/C11H14N2O2/c12-10(14)6-9(7-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15) |
Clé InChI |
INNIENBZXVVRGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)N)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(pentyloxy)phenyl]methylene]-](/img/structure/B11957703.png)
![2-{(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11957704.png)

![N-[4-[[4-[(E)-benzylideneamino]phenyl]disulfanyl]phenyl]-1-phenyl-methanimine](/img/structure/B11957708.png)
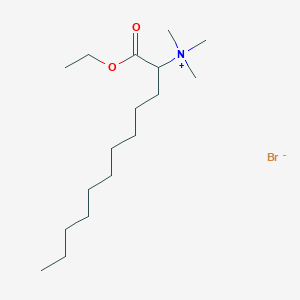
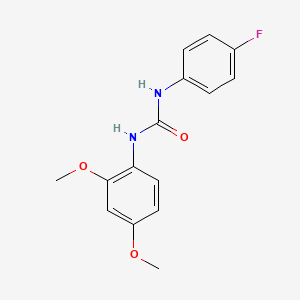
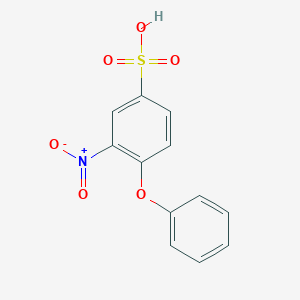


![5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione](/img/structure/B11957770.png)
![2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B11957778.png)
